molecular formula C13H16ClN3O2S B2989409 5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide CAS No. 540793-27-9

5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

Cat. No. B2989409
CAS RN: 540793-27-9
M. Wt: 313.8
InChI Key: SWPRIXPIZXWJPF-UHFFFAOYSA-N
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Description

“5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide” is a chemical compound with the molecular formula C13H16ClN3O2S . It has a molecular weight of 313.80 .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of “5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide” consists of a thiophene ring, a cyano group, and a carboxamide group .


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis and Characterization

The compound 5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide, due to its complex structure, is a subject of interest in synthetic chemistry. Research has focused on synthesizing similar compounds and exploring their chemical properties. For instance, a study by Hassan et al. (2014) involved the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were obtained through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides. The synthesized compounds were characterized using various analytical techniques, indicating a broad interest in the structural and functional analysis of such compounds (Hassan, Hafez, & Osman, 2014).

Biological Properties and Applications

Compounds related to 5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide have been investigated for their biological activities. Machoń (1976) synthesized derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid, which bear structural similarities, and evaluated them for psychotropic and cytostatic activities. Such studies highlight the potential therapeutic applications of these compounds in treating various diseases (Machoń, 1976).

Antimicrobial and Anticancer Activities

Further research into compounds with similar structures has shown promising antimicrobial and anticancer properties. Abdel-rahman et al. (2002) synthesized 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides and tested them for antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, Atta and Abdel‐Latif (2021) synthesized 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives, showcasing their in vitro cytotoxicity against various cell lines, suggesting their use in cancer therapy (Atta & Abdel‐Latif, 2021).

Mechanism of Action

Target of Action

It’s known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They interact with various biological targets, leading to diverse biological activities .

Mode of Action

The compound’s interaction with its targets involves the carbonyl and the cyano functions of these compounds, which are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It’s known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to slip into the cellular respiration pathway through a multitude of side doors . It’s plausible that this compound, being a derivative of cyanoacetamide, might affect similar pathways.

Pharmacokinetics

The molecular weight of the compound is 31380 , which might influence its pharmacokinetic properties, as molecular weight can impact a drug’s absorption and distribution.

Result of Action

It’s known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound could potentially have a range of effects at the molecular and cellular levels.

Action Environment

It’s known that the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions . This suggests that the compound’s action might be influenced by various environmental factors.

properties

IUPAC Name

5-[(2-chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S/c1-4-17(5-2)13(19)11-8(3)9(7-15)12(20-11)16-10(18)6-14/h4-6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPRIXPIZXWJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCl)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

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